molecular formula C6H6BrClN2 B12814517 3-Bromo-5-chloro-2-methylpyridin-4-amine

3-Bromo-5-chloro-2-methylpyridin-4-amine

Cat. No.: B12814517
M. Wt: 221.48 g/mol
InChI Key: RSJJVGRGBLDWML-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methylpyridin-4-amine is a halogenated pyridine derivative with a bromine atom at position 3, chlorine at position 5, a methyl group at position 2, and an amine group at position 4. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methyl group enhances lipophilicity, while the halogens (Br and Cl) increase reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

3-bromo-5-chloro-2-methylpyridin-4-amine

InChI

InChI=1S/C6H6BrClN2/c1-3-5(7)6(9)4(8)2-10-3/h2H,1H3,(H2,9,10)

InChI Key

RSJJVGRGBLDWML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Br)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methylpyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of 2-methylpyridine, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological research. Notable applications include:

  • Antimicrobial Properties : 3-Bromo-5-chloro-2-methylpyridin-4-amine has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound. Below are summarized findings from key research:

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffect ObservedReference
AntimicrobialVarious bacterial strainsInhibition of growth
Anti-inflammatoryNF-κB signaling pathwayReduction in pro-inflammatory cytokines
AntitumorCancer cell linesInduction of apoptosis

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Current research highlights include:

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate (exact % TBD)
Half-lifeTBD (requires further study)
Metabolic StabilityModerate (varies by species)

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

3-Bromo-5-chloropyridin-2-amine (CAS: 26163-03-1)

  • Substituents : Br (C3), Cl (C5), NH₂ (C2).
  • Similarity : 0.81 (structural similarity score) .
  • Key Differences : Lacks the methyl group at C2, altering steric hindrance and solubility. The amine at C2 instead of C4 may reduce nucleophilic reactivity at the para position.

3-Bromo-4-chloropyridin-2-amine (CAS: 1026796-81-5)

  • Substituents : Br (C3), Cl (C4), NH₂ (C2).
  • Similarity : 0.72 .
  • Key Differences : Chlorine at C4 instead of C5 reduces electronic effects on the amine group. This positional isomerism impacts hydrogen-bonding capabilities and crystal packing .

5-Bromo-4-fluoropyridin-2-amine (CAS: 21717-95-3)

  • Substituents : Br (C5), F (C4), NH₂ (C2).
  • Similarity : 0.80 .
  • Key Differences : Fluorine’s strong electronegativity increases ring electron deficiency, enhancing reactivity in aromatic substitution compared to chlorine .

Methyl-Substituted Pyridines

2-Bromo-5-methylpyridin-4-amine (CAS: 4926-28-7)

  • Substituents : Br (C2), CH₃ (C5), NH₂ (C4).
  • Similarity : 0.79 .

5-Bromo-4-methoxypyridin-3-amine

  • Substituents : Br (C5), OCH₃ (C4), NH₂ (C3).
  • Similarity : Structural analog with methoxy group.
  • Key Differences : Methoxy improves solubility in polar solvents but reduces electrophilicity at C4 compared to chlorine .

Pyrimidine Analogs

5-Bromo-2-chloropyrimidin-4-amine (CAS: 633328-95-7)

  • Substituents : Br (C5), Cl (C2), NH₂ (C4).
  • Similarity : 0.61 (pyrimidine vs. pyridine core) .
  • Key Differences : Pyrimidine’s dual nitrogen atoms increase ring electron deficiency, accelerating nucleophilic aromatic substitution but reducing stability under acidic conditions .

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS: 63931-22-6)

  • Substituents : Br (C5), Cl (C6), SCH₃ (C2), NH₂ (C4).
  • Similarity : Methylthio group enhances sulfur-mediated reactivity (e.g., oxidation to sulfones).
  • Key Differences : Additional chlorine at C6 increases molecular weight (254.54 g/mol) and steric bulk .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Melting Point (K) Key Reactivity
3-Bromo-5-chloro-2-methylpyridin-4-amine 235.5 Not reported Suzuki coupling at C3, SNAr at C5
3-Bromo-5-chloropyridin-2-amine 207.5 313–315 Hydrogen bonding (N–H···N/Cl)
5-Bromo-2-chloropyrimidin-4-amine 222.4 460–461 N–H···N hydrogen-bonded dimers
5-Bromo-4-methoxypyridin-3-amine 218.0 Not reported Electrophilic substitution at C3

Biological Activity

3-Bromo-5-chloro-2-methylpyridin-4-amine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. The compound is characterized by a pyridine ring with multiple substituents, including bromine, chlorine, a methyl group, and an amino group, which contribute to its unique chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and potential therapeutic applications based on recent research findings.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 mg/mL
Escherichia coli0.5 mg/mL
Enterococcus faecalis1.0 mg/mL
Pseudomonas aeruginosa1.5 mg/mL

The compound displayed the highest activity against Staphylococcus aureus , with a low MIC value indicating strong inhibitory effects on bacterial growth. Additionally, it demonstrated anti-biofilm activity, particularly against Gram-positive strains, which are often more resistant to treatment due to biofilm formation .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (mg/mL)
HeLa (cervical cancer)0.05
MCF7 (breast cancer)0.10
A549 (lung cancer)0.15

The compound exhibited cytotoxicity at concentrations as low as 0.05 mg/mL in HeLa cells, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism.

Pharmacodynamic Profile

Pharmacodynamic studies have indicated that this compound interacts favorably with several protein targets associated with bacterial cell wall synthesis and cancer cell proliferation. Notably, binding affinity studies suggest interactions with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity . The predicted binding energies for these interactions indicate potential inhibitory activity.

Case Studies

A recent case study involving the synthesis and testing of various derivatives of pyridine compounds highlighted the efficacy of this compound in both antibacterial and anticancer assays . The study utilized a series of structural modifications to enhance biological activity while maintaining low toxicity profiles.

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